molecular formula C22H30Cl2N2O5 B2668606 1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 474263-95-1

1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B2668606
CAS RN: 474263-95-1
M. Wt: 473.39
InChI Key: ANSVZXDDBJJKKL-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C22H30Cl2N2O5 and its molecular weight is 473.39. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research on triazole derivatives, including compounds structurally related to the specified chemical, has demonstrated antimicrobial properties. These compounds, synthesized from various primary amines and ester ethoxycarbonylhydrazones, exhibited good to moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Structural Analysis and Binding Mechanisms

A study provided a detailed structural analysis of a related compound, focusing on its binding mechanism with α1A-adrenoceptor. This research utilized time-dependent density functional theory (TDDFT) calculations, X-ray crystallography, and molecular docking to understand the compound's bioactivity and potential in drug design for highly selective antagonists (Xu et al., 2016).

Dual Action Antidepressants

Derivatives of the mentioned compound have been evaluated for their dual action at 5-HT1A serotonin receptors and serotonin transporter, suggesting a new class of antidepressant drugs. These compounds showed high nanomolar affinity for both activities, with specific derivatives demonstrating significant potential as antidepressants due to their pharmacological profiles (Martínez et al., 2001).

Anti-inflammatory and Analgesic Agents

A study on novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showcased their anti-inflammatory and analgesic properties. These compounds were screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, indicating their therapeutic potential in inflammation and pain management (Abu‐Hashem et al., 2020).

Allelochemicals from Gramineae

Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, similar in structure to the specified chemical, have been isolated from the Poaceae family. These compounds exhibit phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties, with a focus on their synthesis, metabolism, detoxification mechanisms, and potential agronomic utility (Macias et al., 2006).

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5.2ClH/c1-26-20-5-3-18(4-6-20)24-10-8-23(9-11-24)13-19(25)15-27-14-17-2-7-21-22(12-17)29-16-28-21;;/h2-7,12,19,25H,8-11,13-16H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSVZXDDBJJKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(COCC3=CC4=C(C=C3)OCO4)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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